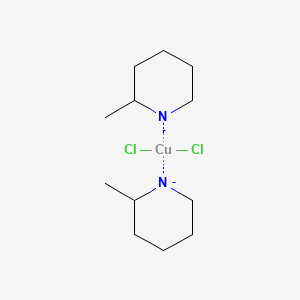
Dichlorobis(2-methylpyridine)copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis(2-methylpyridine)copper is a coordination compound where a copper ion is coordinated by two chloride ions and two 2-methylpyridine ligands
準備方法
Synthetic Routes and Reaction Conditions
Dichlorobis(2-methylpyridine)copper can be synthesized by reacting copper(II) chloride with 2-methylpyridine in an appropriate solvent. The reaction typically involves mixing equimolar amounts of copper(II) chloride and 2-methylpyridine in a solvent such as ethanol or methanol. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product can be isolated by filtration and recrystallization from the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
Dichlorobis(2-methylpyridine)copper undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The 2-methylpyridine ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Substitution: Ligand substitution can be achieved using other nitrogen-containing ligands in a suitable solvent.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while substitution reactions may produce new coordination compounds with different ligands.
科学的研究の応用
Dichlorobis(2-methylpyridine)copper has several scientific research applications:
Chemistry: It is used in studies of coordination chemistry and electronic properties of copper complexes.
Medicine: Investigated for potential therapeutic applications, including as antimicrobial agents.
Industry: Used in materials science for the development of new materials with specific electronic or catalytic properties
作用機序
The mechanism by which dichlorobis(2-methylpyridine)copper exerts its effects involves the coordination of the copper ion with the 2-methylpyridine ligands and chloride ions. This coordination affects the electronic properties of the copper center, influencing its reactivity and interactions with other molecules. The copper ion can participate in redox reactions, and the ligands can modulate the electronic environment around the copper, affecting its chemical behavior .
類似化合物との比較
Similar Compounds
Dichlorobis(dimethylsulfoxide-O)copper(II): Similar coordination environment but with dimethylsulfoxide ligands instead of 2-methylpyridine.
Dichlorobis(2-chloro-5-methylpyridine)copper(II): Similar structure but with chlorinated pyridine ligands.
Uniqueness
Dichlorobis(2-methylpyridine)copper is unique due to the specific electronic effects imparted by the 2-methylpyridine ligands. These ligands influence the electronic properties of the copper center differently compared to other ligands, making this compound particularly interesting for studies in coordination chemistry and materials science.
特性
CAS番号 |
13408-60-1 |
|---|---|
分子式 |
C12H24Cl2CuN2-2 |
分子量 |
330.78 g/mol |
IUPAC名 |
dichlorocopper;2-methylpiperidin-1-ide |
InChI |
InChI=1S/2C6H12N.2ClH.Cu/c2*1-6-4-2-3-5-7-6;;;/h2*6H,2-5H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
InChIキー |
ZTNICXYNAMTONL-UHFFFAOYSA-L |
正規SMILES |
CC1CCCC[N-]1.CC1CCCC[N-]1.Cl[Cu]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


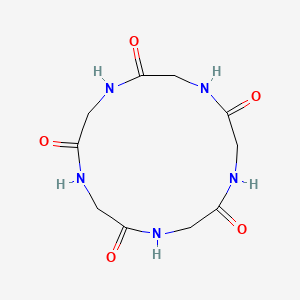
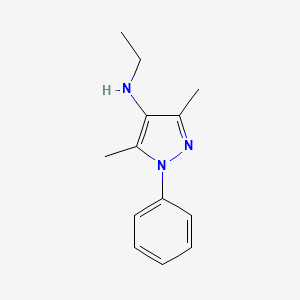
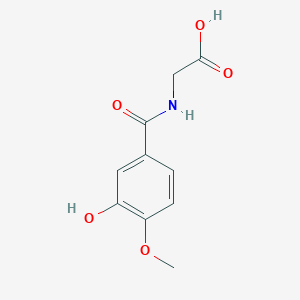

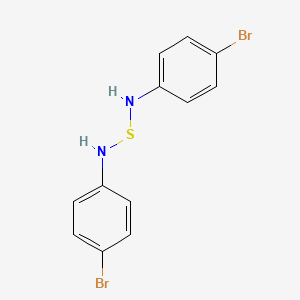

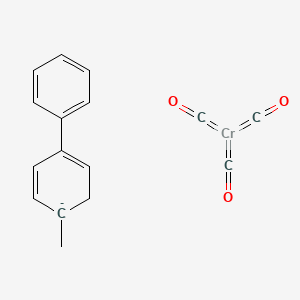
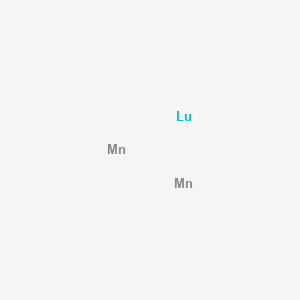
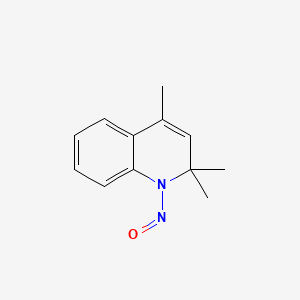

![Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]-](/img/structure/B14711572.png)
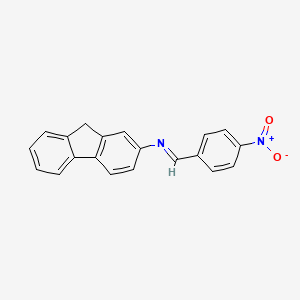
![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)

